5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide
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Overview
Description
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzisothiazoles This compound is characterized by the presence of an amino group, an ethyl group, and a sulfonyl group attached to the benzisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-ethylbenzo[d]isothiazol-3(2H)-one with suitable reagents to introduce the amino and sulfonyl groups. One common method involves the use of sulfonyl chlorides and amines under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, disrupt cellular processes, and induce biological effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the sulfonyl group.
5-Amino-2-methylbenzo[d]isothiazol-3(2H)-one: Similar structure with a methyl group instead of an ethyl group.
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one: Lacks the sulfonyl group.
Uniqueness
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of both the amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
5-amino-2-ethyl-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-2-11-9(12)7-5-6(10)3-4-8(7)15(11,13)14/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHSTCZOTQFRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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